6,7-Dihydroxyisoquinoline

Kinase inhibitor design Regioisomeric selectivity Immunosuppression

6,7-Dihydroxyisoquinoline (CAS 4602-83-9) is a bicyclic heterocycle bearing a catechol moiety at positions 6 and 7 of the isoquinoline ring system. It serves as the foundational scaffold for a family of dopamine-derived tetrahydroisoquinolines and 3,4-dihydroisoquinolines implicated in neuromodulation and neurotoxicity.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
Cat. No. B8693075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydroxyisoquinoline
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CC(=C(C=C21)O)O
InChIInChI=1S/C9H7NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h1-5,11-12H
InChIKeyLOIDKAGDLUKYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydroxyisoquinoline for Targeted Research: Core Scaffold Identity and Procurement Rationale


6,7-Dihydroxyisoquinoline (CAS 4602-83-9) is a bicyclic heterocycle bearing a catechol moiety at positions 6 and 7 of the isoquinoline ring system. It serves as the foundational scaffold for a family of dopamine-derived tetrahydroisoquinolines and 3,4-dihydroisoquinolines implicated in neuromodulation and neurotoxicity [1]. The 6,7-catechol pattern is pharmacologically distinct from other dihydroxy regioisomers and from methoxy-protected analogs, governing binding to monoamine oxidase isoforms, catechol-O-methyltransferase, and IGF-binding proteins [2]. Researchers and procurement specialists must recognize that the 6,7-dihydroxy configuration is not interchangeable with 7,8- or 5,6-substituted isoquinolines; the regiospecific placement of the hydroxyl groups dictates target engagement, metabolic stability, and off-target liability profiles that are critical for reproducible experimental outcomes.

Why 6,7-Dihydroxyisoquinoline Cannot Be Replaced by Generic Isoquinoline Analogs


Isoquinoline analogs with altered hydroxylation patterns or methoxy protection exhibit fundamentally divergent biological activities. A single positional shift from 6,7- to 7,8-dihydroxy substitution results in a >3,800-fold difference in potency against the p56lck tyrosine kinase [1]. Methylation of the 6,7-catechol to 6,7-dimethoxy abolishes the anti-HIV selectivity advantage attributable to reduced cytotoxicity [2]. The catechol ring itself, absent in non-hydroxylated isoquinolinium ions, is the structural determinant for selective type A monoamine oxidase inhibition [3]. These examples demonstrate that the 6,7-dihydroxy configuration is a non-fungible pharmacophoric element. Substituting a generic isoquinoline or a differently substituted analog without systematic validation will compromise target selectivity, potency, and in vivo correlate predictability.

Quantitative Differentiation Evidence for 6,7-Dihydroxyisoquinoline vs. Closest Analogs


Regioisomeric Selectivity: 6,7- vs. 7,8-Dihydroxyisoquinoline in p56lck Tyrosine Kinase Inhibition

In a head-to-head study of isomeric dihydroxyisoquinoline-3-carboxamides, the 6,7-dihydroxy regioisomer exhibited an IC50 of 1.9 × 10^6 nM (1.9 mM) against p56lck tyrosine kinase, rendering it essentially inactive, whereas the 7,8-dihydroxy regioisomer (7,8-dihydroxyisoquinoline-3-carboxamide) demonstrated an IC50 of 500 nM [1]. The 6,7-dihydroxyisoquinoline-3-carboxylic acid amide also showed an IC50 of 1.0 × 10^5 nM against EGFR, indicating broad inactivity across tyrosine kinases [2]. This regiospecificity arises from divergent structural requirements for occupying the flat, cleft-like catalytic cavity of p56lck [1].

Kinase inhibitor design Regioisomeric selectivity Immunosuppression p56lck

MAO Isoform Selectivity: Catechol-Containing 6,7-Dihydroxyisoquinolinium vs. Non-Catechol Isoquinolinium Ions

N-Methylsalsolinium ion (1,2-dimethyl-6,7-dihydroxyisoquinolinium), bearing the 6,7-catechol, selectively inhibits type A monoamine oxidase (MAO-A) with competitive kinetics, while showing much weaker, non-competitive inhibition of type B [1]. In contrast, 1,2-dimethylisoquinolinium ion, which lacks the catechol structure, inhibits both MAO-A and MAO-B with nearly identical inhibitor constant (Ki) values, demonstrating no isoform selectivity [1]. The catechol structure was explicitly identified as the molecular feature responsible for this selectivity shift [2].

Monoamine oxidase Neurotransmitter metabolism Isoform selectivity Parkinson's disease

COMT Inhibition: 6,7-Dihydroxy-3,4-Dihydroisoquinolines vs. the Classical Inhibitor Tropolone

Three catecholic 3,4-dihydroisoquinolines, including the 1-methyl analog DSAL (derived from the 6,7-dihydroxy scaffold), inhibited COMT activity in rat liver supernatant more effectively than the well-established reference inhibitor tropolone [1]. Critically, these 6,7-dihydroxy-dihydroisoquinolines were not substrates for the enzyme — O-methylated products were undetectable in vitro, and following central injection of DSAL in rats, no O-methylated metabolites were found in brain tissue [1]. This 'non-methylatable' property arises because the compounds exist as quinoidal tautomers resembling pyridones or tropolones, rather than as typical catechol substrates [1]. In vivo, DSAL reduced brain homovanillic acid levels, confirming target engagement [1].

Catechol-O-methyltransferase Non-methylatable inhibitors Dopamine metabolism CNS drug design

Anti-HIV Selectivity Index: 6,7-Dihydroxy vs. 6,7-Dimethoxy Tetrahydroisoquinolines

In a comparative anti-HIV screening of 1-aryl-tetrahydroisoquinoline analogs, 6,7-dihydroxytetrahydroisoquinolines consistently exhibited higher selectivity indices (SI) than their 6,7-dimethoxyl counterparts, an effect attributed to significantly reduced cytotoxicities rather than enhanced antiviral potency [1]. Representative 6,7-dihydroxy compounds achieved EC50 values of 4.6–8.2 μM against HIV-1(IIIB) in C8166 cells, with CC50 values exceeding 687 μM, yielding SI values of >95 to >159 [1]. In contrast, the methoxy-protected analogs showed higher cytotoxicity that compressed the therapeutic window [1].

Anti-HIV screening Selectivity index Cytotoxicity Pictet-Spengler synthesis

Pharmacokinetic Enhancement: 6,7-Dihydroxyisoquinoline-Cephalosporin Conjugates vs. In Vitro Antibacterial Baseline

Cephalosporins substituted at the C3 propenyl position with 6,7-dihydroxyisoquinoline as a heterocyclic catechol moiety (derivatives 2a and 2b) demonstrated very high and prolonged blood levels following intramuscular administration in mice, and displayed in vivo antibacterial activity that exceeded expectations based on their in vitro potency [1]. Derivative 2a provided a well-balanced antibacterial spectrum including anti-MRSA activity, while 2b showed in vivo efficacy against S. aureus A15036 (MRSA) comparable to vancomycin [1]. This superior in vivo performance was specifically associated with the 6,7-dihydroxyisoquinoline catechol component relative to other heterocyclic catechol modifications tested [1].

Cephalosporin pharmacokinetics Heterocyclic catechol MRSA In vivo-in vitro correlation

Application Scenarios Where 6,7-Dihydroxyisoquinoline Demonstrates Verifiable Advantage


Negative Control Scaffold for p56lck Kinase Inhibitor Screening

Based on the 3,800-fold selectivity differential versus the 7,8-dihydroxy isomer [1], the 6,7-dihydroxyisoquinoline core serves as an ideal negative control scaffold in p56lck-focused kinase inhibitor programs. Researchers can deploy 6,7-dihydroxyisoquinoline-3-carboxamide derivatives to establish baseline inactivity (IC50 > 1.9 mM) when profiling compound libraries for off-target kinase liability, as documented by Burke et al. (1993) [1].

Non-Methylatable COMT Inhibitor Tool Compound Development

The 6,7-dihydroxy-3,4-dihydroisoquinoline scaffold yields COMT inhibitors that are more effective than tropolone and are not substrates for the enzyme [2]. This property is validated for CNS applications where sustained COMT inhibition without metabolic consumption is required, as demonstrated by in vivo brain homovanillic acid reduction following DSAL administration in rats [2]. Medicinal chemists can elaborate this core to optimize CNS penetration while retaining the non-substrate advantage.

Anti-HIV Lead Optimization with Low Cytotoxicity Burden

The 6,7-dihydroxytetrahydroisoquinoline scaffold confers a cytotoxicity advantage over its 6,7-dimethoxy analog in anti-HIV screening, with selectivity indices exceeding 159 for optimized derivatives [3]. This makes the free catechol form the preferred starting point for antiviral SAR campaigns where maintaining a wide therapeutic window is paramount, particularly when the Pictet-Spengler cyclization strategy is employed for library synthesis [3].

MAO-A-Selective Probe Design for Neurotransmitter Research

The 6,7-catechol moiety within the isoquinolinium ion framework is the molecular determinant for selective type A monoamine oxidase inhibition, as established by direct comparison with non-catechol isoquinolinium ions that show dual MAO-A/B inhibition [4]. This selectivity is critical for constructing chemical probes that dissect serotonergic and noradrenergic pathways without confounding effects on dopaminergic MAO-B metabolism, relevant to Parkinson's disease and mood disorder research [4].

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